molecular formula C16H17F3NO2P B5785014 N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline

Cat. No.: B5785014
M. Wt: 343.28 g/mol
InChI Key: DMJHGQQLPRBRLM-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline: is an organic compound that features a complex structure with both phosphonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline typically involves multiple steps:

    Formation of the Phosphonyl Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with a suitable phosphorylating agent, such as phosphorus oxychloride, under controlled conditions to form the phosphonyl intermediate.

    Amination Reaction: The phosphonyl intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the phosphonyl group, potentially converting it to a phosphine oxide.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include phosphine oxides.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or insecticides.

    Electronics: The compound’s stability and electronic properties make it suitable for use in electronic materials.

Mechanism of Action

The mechanism by which N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphonyl group can participate in hydrogen bonding or electrostatic interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the phosphonyl group, making it less versatile in terms of chemical reactivity.

    3,5-Dimethylphenylphosphonic Acid: This compound contains the phosphonyl group but lacks the trifluoromethyl group, affecting its electronic properties.

Uniqueness: N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and phosphonyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3NO2P/c1-11-7-12(2)9-15(8-11)22-23(3,21)20-14-6-4-5-13(10-14)16(17,18)19/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHGQQLPRBRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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